2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H13N5O2S It is known for its unique structure, which includes a tetrazole ring attached to a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is xanthine oxidase , an enzyme involved in purine metabolism . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are key steps in purine catabolism .
Mode of Action
This compound interacts with xanthine oxidase by fitting into a subpocket of the enzyme’s active site .
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine catabolism pathway . This can lead to a decrease in the production of uric acid, a metabolite that can cause gout when present in high concentrations .
Result of Action
The inhibition of xanthine oxidase by this compound can lead to a decrease in uric acid production . This could potentially alleviate symptoms of conditions like gout, which are caused by high levels of uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
2,4,6-Trimethylbenzenesulfonyl chloride+Sodium azide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
3-(1H-Tetrazol-1-yl)benzenesulfonamide: Similar structure but without the trimethyl groups, which can affect its physical and chemical properties.
Uniqueness
2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the presence of both the tetrazole ring and the trimethyl groups
Properties
IUPAC Name |
2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-6-4-7(2)10(18(11,16)17)8(3)9(6)15-5-12-13-14-15/h4-5H,1-3H3,(H2,11,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUZHWQYGHHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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